3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide
CAS No.:
Cat. No.: VC14818956
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O3 |
|---|---|
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-4-ylpropanamide |
| Standard InChI | InChI=1S/C12H13N3O3/c1-17-12-8-10(18-15-12)2-3-11(16)14-9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,13,14,16) |
| Standard InChI Key | SHNBWQDMRHBDPB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=CC=NC=C2 |
Introduction
3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound characterized by its unique structural features, including an oxazole ring and a propanamide functional group. The compound's molecular formula is C12H13N3O3, with a molecular weight of approximately 247.25 g/mol . This compound has garnered attention due to its potential biological activities, which are likely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease pathways.
Biological Activities and Potential Applications
Preliminary studies suggest that 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide exhibits promising biological activities, including potential antimicrobial and anticancer properties. These activities are likely due to its ability to interact with specific molecular targets involved in disease pathways. Further research is necessary to elucidate its mechanism of action and therapeutic potential.
Synthesis and Scale-Up Production
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide typically involves several key steps. These methods can be optimized for scale-up production using techniques such as continuous flow reactors and green chemistry principles to minimize waste.
Comparison with Analogous Compounds
Several compounds share structural similarities with 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(3-hydroxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide | Hydroxyl group instead of methoxy | Potentially different biological activity due to hydroxyl substitution |
| 3-(3-methoxyisoxazol-5-yl)-N-(pyridin-3-yl)propanamide | Pyridine nitrogen at a different position | Variation in electronic properties affecting reactivity |
| N-(2,4-dimethoxyphenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide | Dimethoxy substitution on phenyl ring | Enhanced lipophilicity may influence biological activity |
| N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide | Indole ring instead of pyridine | Potentially different biological activity due to indole structure |
Research Findings and Future Directions
Studies on the interactions of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include its antimicrobial and anticancer properties. These studies will help clarify the compound's therapeutic potential and guide further research directions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume